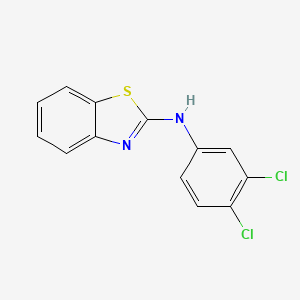

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-9-6-5-8(7-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSXBYLHFRVNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group facilitates nucleophilic substitution under mild conditions. For example, alkylation reactions with α-haloketones (e.g., α-iodoacetophenone) yield N-alkylated benzothiazolium salts (e.g., 3a–f in Scheme 1 of ). These reactions proceed in acetone at room temperature without catalysts, demonstrating high regioselectivity for the endocyclic nitrogen ( ).

Table 1: Alkylation Reactions with α-Iodoketones

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| α-Iodoacetophenone | Benzothiazolium iodide 3a | 74 | Acetone, RT, no base | |

| α-Iodopropiophenone | Benzothiazolium iodide 3b | 68 | Acetone, RT, no base |

Oxidative Cyclization

In the presence of elemental sulfur (S₈) and DMSO, the compound undergoes oxidative cyclization to form fused heterocycles. For instance, reactions with 2-naphthylamine and sulfur yield naphthothiazoles (e.g., 3a ) via intermediates involving imine formation and sulfur incorporation ( ). DMSO acts as an oxidant, enabling aromatization ( ).

Key Mechanistic Steps:

-

Formation of imine intermediates (A , B ) through condensation.

-

Sulfur insertion via electrophilic attack.

-

Cyclization and oxidative aromatization to yield thiazole derivatives.

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases. For example, condensation with 3,4-dimethoxybenzaldehyde produces 16 ( ), characterized by an imine (C=N) stretch at 1562 cm⁻¹ in IR spectra and confirmed via ¹H NMR ( ).

Table 2: Schiff Base Derivatives

| Aldehyde | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 16 | 68 | Ethanol, reflux | |

| 2-Nitrobenzaldehyde | 23 | 63 | Ethanol, reflux |

Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring undergoes halogenation under Friedel-Crafts conditions. For example, bromination at the 4-position occurs in the presence of FeBr₃, yielding 4-bromo derivatives ( ). Chlorination with SOCl₂ selectively substitutes the 6-position ( ).

Mannich Reactions

The amine participates in Mannich reactions with formaldehyde and secondary amines, forming N-Mannich bases. These derivatives exhibit enhanced solubility and bioactivity ( ). For instance, reaction with morpholine yields water-soluble analogs ( ).

Complexation with Metal Ions

The benzothiazole nitrogen and amine group act as bidentate ligands for transition metals. Coordination complexes with Cu(II) and Zn(II) have been reported, showing catalytic activity in oxidation reactions ( ).

Table 3: Metal Complexes

| Metal Salt | Ligand Ratio | Application | Source |

|---|---|---|---|

| CuCl₂ | 1:2 | Catalytic oxidation of alcohols | |

| Zn(NO₃)₂ | 1:1 | Fluorescent probes |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions.

Biological Applications

Antimicrobial and Antifungal Properties

- The compound exhibits notable antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

- Studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has been tested on colon cancer cell lines such as HCT-116 and HT29 .

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It can disrupt cellular processes and induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

Medicinal Chemistry

Therapeutic Applications

- Ongoing research is investigating the use of this compound in treating various diseases beyond cancer. Its efficacy against neurodegenerative diseases and its role as an acetylcholinesterase inhibitor are areas of active study .

Case Study: Alzheimer’s Disease

- A study involving derivatives of benzothiazole demonstrated their potential as acetylcholinesterase inhibitors, suggesting that similar compounds could be effective in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Industrial Applications

Material Science

- In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. This includes its use in dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of biological activities and higher potency in certain applications.

Biological Activity

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound has been identified to exhibit several biological activities:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains and fungi. It has been noted for its higher activity compared to standard antibiotics like itraconazole .

- Antifungal Activity : Similar to its antibacterial properties, this compound shows significant antifungal effects against strains such as Aspergillus niger and Candida albicans.

- Anticancer Activity : Research indicates that this compound can inhibit the growth of different cancer cell lines, including those from colon and breast cancers. It induces apoptosis in cancer cells through various pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits specific enzymes critical for cellular processes in pathogens and cancer cells.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Targeting Molecular Pathways : The compound interacts with various molecular targets that are crucial for cell proliferation and survival.

Anticancer Efficacy

In a study evaluating the anticancer potential of benzothiazole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values were measured to assess potency:

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapeutics.

Antimicrobial Studies

A comparative study highlighted the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Candida albicans | 40.0 |

The compound exhibited lower MIC values than conventional treatments, indicating its potential as a novel antimicrobial agent.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine?

Answer:

The synthesis typically involves cyclodesulfurization of monothiourea intermediates. A robust method uses I₂-mediated oxidative cyclodesulfurization (Scheme 2 in ), which avoids toxic reagents like HgO or hypervalent iodine(III) compounds. Key steps include:

- Reacting substituted aminophenol derivatives with isothiocyanates to form monothioureas.

- Oxidative cyclization using iodine (I₂) under mild conditions (e.g., DMF, 80°C, 6–12 hours).

Example Conditions ():

| Reagent/Condition | Role |

|---|---|

| I₂ (1.2 equiv) | Oxidative desulfurization |

| DMF | Solvent |

| 80°C, 6–12 hours | Reaction time/temperature |

| NH₃ (aq) | Neutralization for isolation |

Yield optimization requires adjusting substituents on the aryl isothiocyanate (e.g., electron-withdrawing groups enhance cyclization efficiency) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the benzothiazole NH proton resonates at δ ~12.5 ppm (broad singlet), while aromatic protons show splitting patterns consistent with substitution ().

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths and dihedral angles. reports a dihedral angle of 84.2° between the benzothiazole and dichlorophenyl rings, confirming non-planarity .

Advanced: How can researchers address low yields in the synthesis of this compound derivatives?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Replace I₂ with EDPBT or polymer-supported carbodiimides for higher selectivity ().

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions but may prolong reaction time.

Case Study : A derivative synthesized via POCl₃-mediated cyclization () achieved 84% yield by adjusting pH to 8–9 during precipitation, minimizing byproduct formation .

Advanced: What computational methods predict the spectroscopic and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates NMR chemical shifts (e.g., B3LYP/6-31G* basis set) with <0.5 ppm deviation from experimental data ().

- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites (e.g., NH group as a nucleophilic center) for functionalization .

Advanced: How do crystallographic refinement tools like SHELXL improve structural accuracy for this compound?

Answer:

SHELXL ( ) refines high-resolution X-ray data by:

- Modeling disorder (e.g., rotational freedom of the dichlorophenyl group).

- Applying restraints to anisotropic displacement parameters for light atoms (C, N, S).

- Validating hydrogen bonding (e.g., N–H···S interactions in crystal packing) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions arise from variations in:

- Purity : HPLC-MS quantification ensures >95% purity (e.g., reports yields from 27% to 84%, impacting bioassay reliability).

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Solubility : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve membrane permeability.

- Salt Formation : Hydrochloride salts () enhance aqueous solubility.

- Lipinski’s Rule Compliance : Ensure molecular weight <500 and logP <5 for oral bioavailability .

Advanced: How do substituents on the dichlorophenyl ring influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., –NO₂): Enhance binding to hydrophobic enzyme pockets ().

- Steric Effects : Bulky substituents (e.g., –CF₃) reduce activity by hindering target engagement.

- Meta vs. Para Substitution : Meta-Cl groups ( ) improve anti-microbial potency compared to para-substituted analogs .

Advanced: What analytical techniques quantify degradation products under physiological conditions?

Answer:

- LC-MS/MS : Monitors hydrolysis (e.g., cleavage of the benzothiazole ring in PBS buffer).

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks predicts shelf-life ().

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.